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molecular formula C13H19BrN4O2 B153333 Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate CAS No. 374930-88-8

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B153333
M. Wt: 343.22 g/mol
InChI Key: UKCBGXCNXOKVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809100B2

Procedure details

Prepared according to the method for the preparation of 4-(4-bromophenyl)-piperazine-1-carboxylic acid tert-butyl ester, from 5-bromo-2-piperazin-1-ylpyrimidine (5.00 g), to yield the title compound as a white solid (6.55 g, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2C=CC(Br)=CC=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:21][C:22]1[CH:23]=[N:24]C(N2CCNCC2)=[N:26][CH:27]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[N:24]=[CH:23][C:22]([Br:21])=[CH:27][N:26]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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